molecular formula C22H16BrN3O4S2 B2555076 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 931951-57-4

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2555076
CAS RN: 931951-57-4
M. Wt: 530.41
InChI Key: MRVLGGBWQPFNQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation . Another study reported the synthesis of furo[2,3-d]pyrimidine 1,3,4 hybrid derivatives via an environmentally friendly, multistep synthetic tool and a one-pot Songoashira-heterocyclization protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers .

Scientific Research Applications

1. Antitumor Activity

Research has indicated that certain derivatives of thieno[3,2-d]pyrimidine, which bear a resemblance to the structure of the given compound, have displayed potent anticancer activity. These derivatives were synthesized and tested against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. The results showed that some of these compounds were nearly as active as the known anticancer drug, doxorubicin (Hafez & El-Gazzar, 2017).

2. Antimicrobial Properties

Several derivatives of thieno[3,2-d]pyrimidine have been investigated for their antimicrobial properties. For instance, derivatives synthesized from the reaction of 4-aryl-1-(4-oxo-3,4-dihydrothieno-[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate showed notable antimicrobial activity. These findings suggest a potential for these compounds to be developed as antimicrobial agents (Vas’kevich et al., 2004).

3. Enzyme Inhibitory Activity

Some studies have focused on the enzyme inhibitory potential of thieno[3,2-d]pyrimidine derivatives. For instance, a study on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a compound structurally similar to the one , showed potent inhibitory activity against human thymidylate synthase and dihydrofolate reductase. These enzymes are vital in DNA synthesis, making the compound and its derivatives promising as potential anticancer agents (Gangjee et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the retrieved papers .

properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S2/c23-13-1-4-15(5-2-13)26-21(28)20-16(7-10-31-20)25-22(26)32-12-19(27)24-14-3-6-17-18(11-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVLGGBWQPFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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